molecular formula C19H18N4OS2 B2426110 3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-79-7

3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2426110
CAS No.: 847400-79-7
M. Wt: 382.5
InChI Key: ZIVSRJXOYCWDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C19H18N4OS2 and its molecular weight is 382.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways, which are used by bacteria for cell-cell communication .

Mode of Action

The compound interacts with the LasB system, inhibiting its function . This interaction results in the disruption of bacterial cell-cell communication, affecting their ability to respond to external factors such as nutrient availability and defense mechanisms .

Biochemical Pathways

The compound affects the quorum sensing pathways, which are crucial for bacterial survival and pathogenesis . These pathways coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting the LasB system, the compound disrupts these pathways, potentially reducing the pathogenicity of the bacteria .

Pharmacokinetics

The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The compound’s action results in the inhibition of the LasB system, disrupting bacterial cell-cell communication . This can lead to a reduction in biofilm formation, virulence production, and other pathogenic behaviors . In addition, the compound showed promising quorum-sensing inhibitor activities with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, nutrient availability can affect the activity of the quorum sensing pathways, which are the compound’s target . .

Properties

IUPAC Name

3-[[4-methyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-13(14-8-4-3-5-9-14)25-18-21-20-17(22(18)2)12-23-15-10-6-7-11-16(15)26-19(23)24/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVSRJXOYCWDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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